5-Chlorotubercidin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

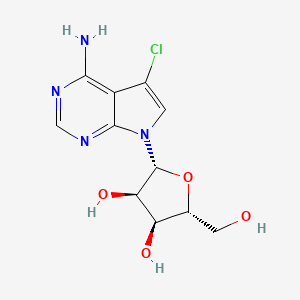

Properties

CAS No. |

24386-95-6 |

|---|---|

Molecular Formula |

C11H13ClN4O4 |

Molecular Weight |

300.70 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(4-amino-5-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H13ClN4O4/c12-4-1-16(10-6(4)9(13)14-3-15-10)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2,(H2,13,14,15)/t5-,7-,8-,11-/m1/s1 |

InChI Key |

WUHZZVWKGCJQHU-IOSLPCCCSA-N |

Isomeric SMILES |

C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)Cl |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 5-Chlorotubercidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorotubercidin, a halogenated analog of the nucleoside antibiotic Tubercidin, is a compound of significant interest in medicinal chemistry and drug development due to its potential as an inhibitor of various kinases and other cellular enzymes. Its synthesis is a multi-step process involving the construction of the pyrrolo[2,3-d]pyrimidine core, followed by glycosylation with a protected ribose moiety and subsequent deprotection. This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols, quantitative data, and a proposed mechanism of action.

Synthetic Strategy Overview

The synthesis of this compound typically proceeds through a convergent approach. The key steps involve:

-

Synthesis of the Aglycone: Preparation of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core.

-

Glycosylation: Coupling of the pyrrolo[2,3-d]pyrimidine base with a protected ribofuranose derivative.

-

Deprotection: Removal of the protecting groups from the ribose moiety to yield the final product.

Experimental Protocols

Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

The synthesis of the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, can be achieved starting from 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.

Protocol:

-

Cyclization: 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol is cyclized to 7H-pyrrolo[2,3-d]pyrimidin-4-ol. This is typically achieved by heating in an acidic medium.

-

Chlorination: The resulting 7H-pyrrolo[2,3-d]pyrimidin-4-ol is then chlorinated to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. A common chlorinating agent for this transformation is phosphorus oxychloride (POCl₃). The reaction is often carried out at elevated temperatures. After the reaction, excess POCl₃ is removed under reduced pressure. The crude product is then carefully quenched with ice water and neutralized to precipitate the product.[1]

Glycosylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

The glycosylation step involves the coupling of the synthesized aglycone with a protected ribose derivative. A common choice is 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

Protocol:

-

Silylation (optional but recommended): To improve solubility and regioselectivity, the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be silylated prior to glycosylation using a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA).

-

Coupling: The silylated (or non-silylated) pyrrolo[2,3-d]pyrimidine is reacted with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in an aprotic solvent such as acetonitrile (B52724) or dichloromethane.

-

Lewis Acid Catalyst: The reaction is promoted by a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).[2] The reaction is typically stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is quenched, and the protected nucleoside is extracted and purified by column chromatography on silica (B1680970) gel.

Deprotection of Protected this compound

The final step is the removal of the benzoyl protecting groups from the ribose moiety.

Protocol:

-

Ammonolysis: The protected this compound is dissolved in a solution of ammonia (B1221849) in methanol (B129727) (methanolic ammonia).

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours to overnight. The progress of the deprotection is monitored by TLC.

-

Purification: Upon completion, the solvent is evaporated, and the residue is purified by recrystallization or column chromatography to yield pure this compound.

Quantitative Data

The following table summarizes typical yields for the key steps in the synthesis of related pyrrolo[2,3-d]pyrimidine nucleosides, which can serve as a reference for the synthesis of this compound. Actual yields for this compound may vary depending on the specific conditions and scale of the reaction.

| Step | Product | Typical Yield (%) |

| Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | >90[1] |

| Glycosylation | Protected this compound | 40-70 |

| Deprotection | This compound | >80 |

Spectroscopic Data for this compound (Predicted)

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the pyrrole (B145914) proton, the pyrimidine (B1678525) proton, the anomeric proton of the ribose, and other ribose protons. |

| ¹³C NMR | Signals for the carbon atoms of the pyrrolo[2,3-d]pyrimidine core and the ribose moiety. |

| Mass Spec | A molecular ion peak corresponding to the exact mass of this compound. |

Proposed Mechanism of Action and Signaling Pathway

As a nucleoside analog, this compound is expected to exert its biological effects by interfering with cellular processes that utilize nucleosides. Its mechanism of action likely involves its intracellular conversion to the corresponding 5'-triphosphate, which can then inhibit various enzymes.

The 5-chloro substituent on the pyrrole ring can significantly alter the electronic properties of the molecule, potentially enhancing its binding to target enzymes or affecting its metabolic stability.[3] The mechanism of action for the related compound, 5-Iodotubercidin, has been shown to involve the induction of DNA damage, leading to the activation of the p53 tumor suppressor pathway and subsequent apoptosis.[4][5] It is plausible that this compound acts through a similar genotoxic mechanism.

Conclusion

The synthesis of this compound is a feasible process for a medicinal chemistry laboratory, involving well-established synthetic transformations. The key challenges lie in optimizing the glycosylation reaction to achieve high yield and regioselectivity, as well as in the purification of the final compound. The potential of this compound as a modulator of various enzymatic pathways warrants further investigation into its synthesis and biological activity. This guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis and exploration of this promising compound.

References

- 1. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]

- 2. Studies on the glycosylation of pyrrolo[2,3-d] pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: the formation of regioisomers during toyocamycin and 7-deazainosine syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 24386-95-6 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

5-Chlorotubercidin: A Technical Guide to a Potent Kinase Inhibitor

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental protocols for 5-Chlorotubercidin. While specific data for this compound is limited in publicly available literature, this document focuses on the closely related and well-characterized analog, 5-Iodotubercidin (B1582133) , which is expected to exhibit similar biochemical behavior due to the analogous halogen substitution at the 5-position of the pyrrolo[2,3-d]pyrimidine core.

Core Chemical Properties

The fundamental chemical properties of 5-Iodotubercidin are summarized below. These values provide a foundational understanding of the molecule for experimental design and interpretation.

| Property | Value | Source |

| CAS Number | 24386-93-4 | [1] |

| Molecular Formula | C₁₁H₁₃IN₄O₄ | [1] |

| Molecular Weight | 392.15 g/mol | [1] |

| Solubility | Soluble to 50 mM in DMSO | [1][2][3] |

| Storage | Store at -20°C | [1] |

Biological Activity and Mechanism of Action

5-Iodotubercidin is a potent inhibitor of several kinases, with its primary and most characterized target being Adenosine (B11128) Kinase (ADK) .[4][5] Its mechanism of action is primarily attributed to its structural similarity to adenosine, allowing it to compete for the ATP-binding site of kinases.

Quantitative Inhibition Data

The inhibitory activity of 5-Iodotubercidin against various kinases has been quantified and is presented in the table below.

| Target Enzyme | IC₅₀ Value |

| Adenosine Kinase (ADK) | 26 nM[1][2][3][5] |

| Casein Kinase 1 (CK1) | 0.4 µM[1][2] |

| Insulin Receptor Tyrosine Kinase | 3.5 µM[1][2] |

| Phosphorylase Kinase | 5-10 µM[1][2] |

| Protein Kinase A (PKA) | 5-10 µM[1][2] |

| Casein Kinase 2 (CK2) | 10.9 µM[1][2] |

| Protein Kinase C (PKC) | 27.7 µM[1][2] |

Signaling Pathway Modulation

The inhibitory action of 5-Iodotubercidin on key cellular kinases leads to the modulation of critical signaling pathways. A primary consequence of Adenosine Kinase inhibition is the localized increase in adenosine levels, which can subsequently impact a variety of downstream pathways. Furthermore, its genotoxic properties can trigger DNA damage response pathways.

Caption: Inhibition of Adenosine Kinase by 5-Iodotubercidin and subsequent cellular effects.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound and its analogs. Below are representative protocols for key experiments.

Synthesis of Tubercidin (B1682034) Analogs

The synthesis of 5-halogenated tubercidin analogs generally involves the coupling of a substituted pyrrolo[2,3-d]pyrimidine base with a protected ribose derivative. A general workflow is outlined below.

Caption: General workflow for the synthesis of 5-halogenated tubercidin analogs.

A specific example is the synthesis of 5-fluorotubercidin, which involves the electrophilic fluorination of 4-chloropyrrolo[2,3-d]pyrimidine, followed by a modified Vorbruggen procedure for glycosylation with tetra-O-acetylribose, and subsequent deprotection with ammonia.[6] A similar strategy can be adapted for the synthesis of this compound.

Adenosine Kinase Inhibition Assay

The inhibitory effect of 5-Iodotubercidin on adenosine kinase can be determined using a variety of assay formats. A common method is a coupled-enzyme spectrophotometric assay.

Principle: The activity of adenosine kinase is coupled to the oxidation of NADH by lactate (B86563) dehydrogenase and pyruvate (B1213749) kinase. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is proportional to the adenosine kinase activity.

Protocol Outline:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, ATP, phosphoenolpyruvate, NADH, lactate dehydrogenase, and pyruvate kinase.

-

Enzyme and Inhibitor Incubation: Add adenosine kinase to the reaction mixture in the presence and absence of varying concentrations of 5-Iodotubercidin.

-

Initiation of Reaction: Start the reaction by adding the substrate, adenosine.

-

Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of 5-Iodotubercidin on cancer cell lines, a colorimetric MTT assay can be employed.

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 5-Iodotubercidin for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.[7][8][9]

References

- 1. 5-Iodotubercidin | Adenosine Kinase Inhibitors: R&D Systems [rndsystems.com]

- 2. 5-Iodotubercidin | Adenosine Kinase | Tocris Bioscience [tocris.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Adenosine kinase inhibitors. 1. Synthesis, enzyme inhibition, and antiseizure activity of 5-iodotubercidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Synthesis and biological activity of 5-fluorotubercidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 9. cellbiolabs.com [cellbiolabs.com]

5-Chlorotubercidin: A Technical Guide to its Discovery, Mechanism, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorotubercidin, a halogenated analog of the nucleoside antibiotic tubercidin (B1682034), has emerged as a molecule of significant interest in biomedical research. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of this compound. It delves into its primary mechanism of action as a potent adenosine (B11128) kinase inhibitor and explores the downstream effects on cellular signaling pathways. Furthermore, this document details the compound's promising antiviral and anticancer properties, supported by experimental data and proposed mechanisms. Detailed experimental protocols for its synthesis, enzymatic assays, and cellular activity assessments are provided to facilitate further research and development. Quantitative data are summarized in tabular format for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams.

Discovery and History

The exploration of pyrrolo[2,3-d]pyrimidine nucleosides as biologically active agents led to the synthesis and evaluation of various substituted tubercidin analogs. Within this class of compounds, this compound was investigated for its potential antiviral properties.[1] While the initial discovery of tubercidin dates back to the 1950s, the systematic substitution at the C-5 position of the pyrrolo[2,3-d]pyrimidine ring was a later development aimed at modifying the biological activity and therapeutic index of the parent compound. Halogenation at this position was found to significantly influence the molecule's interaction with key cellular enzymes, particularly adenosine kinase.

Synthesis of this compound

The synthesis of this compound typically follows a modified Vorbrüggen glycosylation procedure, a widely used method for the formation of N-glycosidic bonds in nucleoside synthesis.[2] The general strategy involves the coupling of a protected ribose derivative with a silylated 5-chloro-pyrrolo[2,3-d]pyrimidine base in the presence of a Lewis acid catalyst.

General Synthetic Scheme

The synthesis can be conceptually broken down into two main stages: the preparation of the chlorinated pyrrolo[2,3-d]pyrimidine base and the subsequent glycosylation reaction.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Chloropyrrolo[2,3-d]pyrimidine

-

N-Chlorosuccinimide (NCS)

-

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

-

Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)

-

Dichloromethane (DCM), anhydrous

-

Methanol (B129727) (MeOH), anhydrous

-

Ammonia (saturated solution in MeOH)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Chlorination of the Base: To a solution of 4-chloropyrrolo[2,3-d]pyrimidine in anhydrous DCM, add N-chlorosuccinimide (NCS) portion-wise at room temperature. Stir the reaction mixture for 1-2 hours until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the crude 4,5-dichloropyrrolo[2,3-d]pyrimidine is purified by silica gel chromatography.

-

Silylation of the Base: A suspension of 4,5-dichloropyrrolo[2,3-d]pyrimidine in hexamethyldisilazane (HMDS) is heated at reflux until the solid dissolves completely, indicating the formation of the silylated derivative. The excess HMDS is removed by distillation under reduced pressure.

-

Glycosylation: The silylated base is dissolved in anhydrous DCM. To this solution, add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. The mixture is cooled to 0°C, and trimethylsilyl trifluoromethanesulfonate (TMSOTf) is added dropwise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with DCM. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude protected nucleoside is purified by silica gel chromatography.

-

Deprotection: The purified protected this compound is dissolved in anhydrous methanol saturated with ammonia. The solution is stirred in a sealed vessel at room temperature for 12-24 hours. The solvent is evaporated, and the residue is purified by silica gel chromatography to yield this compound.

Mechanism of Action: Adenosine Kinase Inhibition

The primary molecular target of this compound and its analogs is adenosine kinase (ADK), a key enzyme in the purine (B94841) salvage pathway.[3] ADK catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP).[3] By inhibiting ADK, this compound leads to an intracellular accumulation of adenosine.[3] This excess adenosine is then transported out of the cell, increasing the extracellular concentration and activating adenosine receptors (A1, A2A, A2B, and A3).[3][4][5]

References

- 1. Antiviral activity of C-5 substituted tubercidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adenosine kinase inhibitors. 1. Synthesis, enzyme inhibition, and antiseizure activity of 5-iodotubercidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are ADK inhibitors and how do they work? [synapse.patsnap.com]

- 4. Therapeutic potential of adenosine kinase inhibition—Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

5-Chlorotubercidin: An In-depth Technical Guide to Adenosine Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Chlorotubercidin is a pyrrolo[2,3-d]pyrimidine nucleoside analog that acts as a potent inhibitor of adenosine (B11128) kinase (AK). By blocking the primary metabolic pathway of adenosine, this compound elevates endogenous adenosine levels in a site- and event-specific manner. This targeted increase in adenosine concentration leads to the activation of adenosine receptors, which in turn modulates a variety of downstream signaling pathways. This mechanism holds significant therapeutic potential for a range of pathological conditions, including epilepsy, chronic pain, and inflammation. This technical guide provides a comprehensive overview of the mechanism of action, quantitative inhibitory data, detailed experimental protocols for its study, and the key signaling pathways involved in the therapeutic effects of this compound.

Introduction to this compound and Adenosine Kinase

Adenosine is a critical purine (B94841) nucleoside that functions as a retaliatory metabolite, meaning its levels increase in response to cellular stress, such as hypoxia or inflammation, to restore homeostasis. Adenosine kinase is the primary enzyme responsible for regulating intracellular and extracellular adenosine concentrations by phosphorylating it to adenosine monophosphate (AMP). Inhibition of adenosine kinase is a promising therapeutic strategy as it allows for the localized and transient augmentation of adenosine signaling, potentially avoiding the side effects associated with systemic administration of adenosine receptor agonists.

This compound, a chlorinated analog of the naturally occurring antibiotic tubercidin (B1682034), has emerged as a significant tool for studying the physiological and pathological roles of adenosine. Its ability to potently inhibit adenosine kinase makes it a valuable pharmacological agent for investigating the therapeutic benefits of elevated adenosine levels.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of adenosine kinase. By binding to the active site of the enzyme, it prevents the phosphorylation of adenosine to AMP. This leads to an accumulation of intracellular adenosine, which is then transported out of the cell via equilibrative nucleoside transporters (ENTs). The resulting increase in extracellular adenosine concentration leads to the activation of four G-protein coupled adenosine receptor subtypes: A1, A2A, A2B, and A3. The therapeutic effects of adenosine kinase inhibitors are largely attributed to the activation of A2A and A3 receptors on various cell types, including neurons and immune cells.

Quantitative Data

The inhibitory potency of this compound and its analogs against adenosine kinase has been quantified in numerous studies. The following tables summarize key quantitative data for this compound and the closely related, highly potent analog, 5-Iodotubercidin (B1582133).

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | Adenosine Kinase | Biochemical | 210 | [1] |

| 5-Iodotubercidin | Adenosine Kinase | Biochemical | 26 | [2] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Downstream Signaling Pathways

The activation of adenosine receptors by the elevated adenosine levels resulting from adenosine kinase inhibition triggers distinct downstream signaling cascades. The A2A and A3 receptors are of particular interest for the therapeutic effects of adenosine kinase inhibitors.

A2A Receptor Signaling

The A2A adenosine receptor is primarily coupled to the Gs alpha subunit of the G-protein complex. Activation of the A2A receptor leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates a variety of downstream targets, including the transcription factor cAMP response element-binding protein (CREB). This pathway is crucial for mediating the anti-inflammatory and neuroprotective effects of adenosine.

A3 Receptor Signaling

The A3 adenosine receptor is coupled to Gi and Gq alpha subunits of the G-protein complex. Activation of the Gi pathway inhibits adenylyl cyclase, leading to a decrease in cAMP levels. The Gq pathway, on the other hand, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC). These pathways are involved in the modulation of immune responses and have been implicated in both pro- and anti-inflammatory effects depending on the cellular context.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Adenosine Kinase Inhibition Assay

This protocol describes a biochemical assay to determine the in vitro inhibitory activity of this compound on adenosine kinase.

Materials:

-

Recombinant human adenosine kinase

-

ATP

-

Adenosine

-

This compound (or other test compounds)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

-

96-well or 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a multi-well plate, add the test compound dilutions. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).

-

Add adenosine kinase to all wells except the negative control.

-

Initiate the reaction by adding a mixture of ATP and adenosine to all wells. The final concentrations should be at or near the Km values for the enzyme.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of cultured cells.

Materials:

-

Cell line of interest (e.g., neuronal or immune cell line)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value.

Western Blot Analysis of Signaling Proteins

This protocol is used to investigate the effect of this compound on the expression and phosphorylation status of key proteins in the adenosine signaling pathway.

Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-CREB, anti-CREB, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture and treat cells with this compound for the desired time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Pharmacokinetics

Detailed pharmacokinetic studies specifically for this compound are not extensively published. However, based on data from other tubercidin analogs, it is anticipated that this compound would exhibit moderate oral bioavailability and a relatively short plasma half-life. The chlorine substitution may influence its metabolic stability and tissue distribution compared to the parent compound. Further studies are required to fully characterize the pharmacokinetic profile of this compound.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for the investigation of adenosine kinase and its role in health and disease. Its potent inhibitory activity allows for the targeted elevation of adenosine, providing a more nuanced approach to modulating purinergic signaling compared to systemic agonist administration. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and other adenosine kinase inhibitors. Future research should focus on elucidating the detailed pharmacokinetic and pharmacodynamic properties of this compound, as well as its efficacy and safety in preclinical models of various diseases. A deeper understanding of the complex downstream signaling pathways activated by adenosine kinase inhibition will be crucial for the development of novel and effective therapies targeting this important enzyme.

References

5-Chlorotubercidin: A Technical Guide to a Potent Pyrrolo[2,3-d]pyrimidine Nucleoside Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorotubercidin is a synthetic pyrrolo[2,3-d]pyrimidine nucleoside that has garnered significant interest within the scientific community for its potent inhibitory activity against a range of kinases, most notably adenosine (B11128) kinase (AK). As a structural analogue of the natural nucleoside tubercidin, its modifications to the pyrrole (B145914) ring enhance its pharmacological profile, making it a valuable tool for research and a potential scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, quantitative biological data, and detailed experimental protocols. Furthermore, it elucidates its role within key signaling pathways, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Introduction

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged structure in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. These nucleoside analogues often exhibit potent antitumor and antiviral properties. By replacing the N7 atom of the purine (B94841) ring with a carbon atom, the electronic properties of the five-membered ring are altered, which can lead to enhanced binding to target enzymes and improved biological activity. This compound, a chlorinated derivative of tubercidin, exemplifies the therapeutic potential of this class of compounds. Its primary mechanism of action is the inhibition of adenosine kinase, an enzyme crucial for regulating intracellular and extracellular adenosine levels. By inhibiting AK, this compound elevates adenosine concentrations, which can have profound effects on various physiological processes, including inflammation, neurotransmission, and cardiovascular function.

Chemical Synthesis

The synthesis of this compound involves a multi-step process that begins with the construction of the core pyrrolo[2,3-d]pyrimidine heterocycle, followed by glycosylation with a protected ribose derivative, and subsequent deprotection.

Synthesis of 4-Chloro-5-chloro-7H-pyrrolo[2,3-d]pyrimidine

A key intermediate in the synthesis of this compound is the halogenated pyrrolo[2,3-d]pyrimidine core. A common route to this intermediate is outlined below:

-

Step 1: Synthesis of 4-Hydroxypyrrolo[2,3-d]pyrimidine: This can be achieved through the condensation of 4-amino-6-hydroxypyrimidine (B372064) with 2-chloroacetaldehyde. The reaction is typically carried out in an aqueous solution with a base such as sodium acetate.

-

Step 2: Chlorination to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: The hydroxyl group at the 4-position is converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).

-

Step 3: Chlorination at the 5-position: The pyrrole ring is then chlorinated at the 5-position to yield 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This can be achieved using various chlorinating agents.

Glycosylation and Deprotection

The final steps involve the coupling of the chlorinated base with a protected ribose sugar and subsequent removal of the protecting groups.

-

Step 4: Glycosylation: The sodium salt of 4-chloro-5-chloropyrrolo[2,3-d]pyrimidine is reacted with a protected ribofuranosyl derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. This reaction, known as the sodium salt-mediated glycosylation, forms the N-glycosidic bond.

-

Step 5: Amination: The chloro group at the 4-position is displaced with an amino group by treatment with ammonia.

-

Step 6: Deprotection: The protecting groups on the ribose sugar are removed to yield the final product, this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of adenosine kinase (AK). AK is a key enzyme in the adenosine salvage pathway, responsible for phosphorylating adenosine to adenosine monophosphate (AMP). By inhibiting AK, this compound leads to an accumulation of intracellular and extracellular adenosine.

dot

Figure 1. Mechanism of Action of this compound.

Increased adenosine levels subsequently activate adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors that modulate various downstream signaling pathways. A key pathway affected is the cyclic AMP (cAMP) signaling cascade. For instance, activation of the A2A adenosine receptor stimulates adenylyl cyclase, leading to increased intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), ultimately altering gene expression.[1]

dot

References

The Structure-Activity Relationship of 5-Chlorotubercidin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorotubercidin, a chlorinated analog of the naturally occurring nucleoside antibiotic tubercidin (B1682034), is a potent inhibitor of several key cellular enzymes, most notably adenosine (B11128) kinase (AK). As a member of the 7-deazapurine nucleoside family, its unique structural features have made it and its analogs a subject of significant interest in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, focusing on the impact of structural modifications on its biological activity. The document will also detail relevant experimental protocols and visualize key pathways and workflows.

Core Structure and Mechanism of Action

This compound is a pyrrolo[2,3-d]pyrimidine nucleoside, an analog of adenosine where the nitrogen at position 7 is replaced by a carbon. This core modification is crucial for its biological activity, as it prevents cleavage by adenosine deaminase, thereby increasing its metabolic stability. The primary mechanism of action for this compound and its halogenated analogs is the potent inhibition of adenosine kinase (AK).[1][2][3][4][5] By blocking AK, the enzyme responsible for phosphorylating adenosine to adenosine monophosphate (AMP), these compounds lead to an increase in intracellular and extracellular adenosine concentrations. This elevation in adenosine levels results in the activation of adenosine receptors, which can trigger a range of physiological effects, including anticonvulsant activity.[2][3]

Furthermore, some analogs, such as 5-iodotubercidin (B1582133), have been shown to possess genotoxic and anti-cancer properties by inducing DNA damage and activating the p53 tumor suppressor pathway.[6] While a potent AK inhibitor, 5-iodotubercidin also demonstrates inhibitory activity against other kinases, albeit at higher concentrations.[5]

Structure-Activity Relationship (SAR) Analysis

The SAR of this compound and its analogs can be systematically examined by considering modifications at three key positions: the 5-position of the pyrrolo[2,3-d]pyrimidine ring, the ribose moiety, and the N4-position of the pyrimidine (B1678525) ring.

Modifications at the 5-Position of the Pyrrolo[2,3-d]pyrimidine Core

The substitution at the 5-position of the deazapurine ring system is a critical determinant of biological activity, particularly for adenosine kinase inhibition.

-

Halogenation: The introduction of a halogen at the 5-position significantly enhances the inhibitory potency against adenosine kinase compared to the parent compound, tubercidin. The order of potency for halogens is generally I > Br > Cl > F. For instance, 5-iodotubercidin is a highly potent AK inhibitor with an IC50 value of 26 nM.[4][5] While specific IC50 data for this compound is less commonly reported, the trend suggests it is a potent inhibitor, likely in the low nanomolar range.

-

Aryl Substitutions: The introduction of aryl groups at the 5-position, often achieved via Suzuki coupling from the 5-iodo analog, can also lead to potent AK inhibitors with improved in vivo activity.[3]

Modifications of the Ribose Moiety

Alterations to the ribose sugar have a profound impact on the activity of 5-substituted tubercidin analogs.

-

5'-Amino Substitution: One of the most significant enhancements in potency is achieved by replacing the 5'-hydroxyl group of the ribose with an amino group. 5'-Amino-5'-deoxy analogs of 5-bromo- and 5-iodotubercidin are among the most potent adenosine kinase inhibitors reported, with IC50 values less than 0.001 µM.[2] This modification likely increases the binding affinity to the active site of adenosine kinase.

Modifications at the N4-Position

Substitutions on the exocyclic amine at the N4-position of the pyrimidine ring have also been explored.

-

Aryl Substitutions: The introduction of aromatic rings at the N4-position, in combination with substitutions at the C5-position, has been shown to retain high AK inhibitory potency and improve in vivo efficacy.[3]

Quantitative SAR Data

The following table summarizes the adenosine kinase inhibitory activity of key tubercidin analogs. This data is compiled from multiple sources to provide a comparative overview.

| Compound | R1 (5-position) | R2 (5'-position) | Adenosine Kinase IC50 (µM) | Reference |

| Tubercidin | H | OH | - | [2] |

| This compound | Cl | OH | Potent (exact value not specified) | [1] |

| 5-Iodotubercidin | I | OH | 0.026 | [2][4][5] |

| 5-Bromotubercidin | Br | OH | Potent | [2] |

| 5-Fluorotubercidin | F | OH | - | [7] |

| 5'-Amino-5'-deoxyadenosine | H | NH2 | 0.17 | [2] |

| 5'-Amino-5'-deoxy-5-bromotubercidin | Br | NH2 | < 0.001 | [2] |

| 5'-Amino-5'-deoxy-5-iodotubercidin | I | NH2 | < 0.001 | [2] |

Note: A lower IC50 value indicates higher inhibitory potency.

Experimental Protocols

The synthesis and biological evaluation of this compound and its analogs involve a series of well-defined experimental procedures.

General Synthesis of 5-Halogenated Tubercidin Analogs

The synthesis of 5-halogenated tubercidins typically starts from the commercially available 4-chloropyrrolo[2,3-d]pyrimidine.

-

Halogenation of the Pyrrolo[2,3-d]pyrimidine Core: The 4-chloropyrrolo[2,3-d]pyrimidine is first halogenated at the 5-position. For instance, electrophilic fluorination can be achieved using reagents like Selectfluor.[7] Iodination and bromination can be accomplished with N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), respectively.

-

Glycosylation: The resulting 5-substituted-4-chloropyrrolo[2,3-d]pyrimidine base is then coupled with a protected ribose derivative. A common method is the Vorbrüggen glycosylation, which involves reacting the silylated heterocyclic base with a protected ribofuranose, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst (e.g., TMSOTf).[7]

-

Deprotection and Amination: The protecting groups on the ribose moiety are removed (e.g., using sodium methoxide (B1231860) for acetyl groups or ammonia (B1221849) for benzoyl groups). The 4-chloro group is then displaced with ammonia to yield the final 5-halogenated tubercidin analog.[7]

Adenosine Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against adenosine kinase is typically determined using a radiometric or spectrophotometric assay.

-

Enzyme and Substrates: Recombinant human adenosine kinase is used. The substrates are adenosine and [γ-32P]ATP (for radiometric assay) or ATP (for spectrophotometric assay).

-

Reaction Mixture: The assay is performed in a buffer solution (e.g., Tris-HCl) containing the enzyme, substrates, and varying concentrations of the inhibitor.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.

-

Detection:

-

Radiometric Assay: The reaction is stopped, and the product, [32P]AMP, is separated from unreacted [γ-32P]ATP using chromatography (e.g., thin-layer chromatography). The amount of [32P]AMP formed is quantified using a scintillation counter.

-

Spectrophotometric Assay: The production of ADP is coupled to the oxidation of NADH via pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored.

-

-

IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.[8][9]

Anticonvulsant Activity Assay (Maximal Electroshock Seizure - MES Test)

The in vivo efficacy of adenosine kinase inhibitors is often assessed using the MES test in rodents.[2]

-

Animal Model: Male rats or mice are used.

-

Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Induction of Seizure: After a specific pretreatment time, a maximal electroshock (e.g., 50 mA for 0.2 s) is delivered via corneal electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extensor component of the seizure.

-

ED50 Determination: The dose of the compound that protects 50% of the animals from the tonic extensor seizure (the ED50) is calculated.

Visualizing Pathways and Workflows

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound and its analogs.

Experimental Workflow for SAR Studies

Caption: General workflow for the SAR study of this compound analogs.

Conclusion

The structure-activity relationship of this compound and its analogs is well-defined, with the 5-position of the pyrrolo[2,3-d]pyrimidine ring and the 5'-position of the ribose moiety being key determinants of their potent inhibitory activity against adenosine kinase. Halogenation at the 5-position and introduction of an amino group at the 5'-position are particularly effective strategies for enhancing potency. The detailed experimental protocols and a clear understanding of the SAR provide a solid foundation for the rational design of novel and more effective therapeutic agents targeting adenosine kinase for a variety of indications, including epilepsy and potentially cancer. Further exploration of substitutions at the N4- and C5-positions with diverse chemical moieties could lead to the discovery of next-generation inhibitors with improved pharmacological profiles.

References

- 1. This compound | 24386-95-6 | Benchchem [benchchem.com]

- 2. Adenosine kinase inhibitors. 1. Synthesis, enzyme inhibition, and antiseizure activity of 5-iodotubercidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adenosine kinase inhibitors. 2. Synthesis, enzyme inhibition, and antiseizure activity of diaryltubercidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 5-Iodotubercidin | Adenosine Kinase | Tocris Bioscience [tocris.com]

- 6. Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of 5-fluorotubercidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. IC50 - Wikipedia [en.wikipedia.org]

- 9. courses.edx.org [courses.edx.org]

Potential Therapeutic Applications of 5-Chlorotubercidin: An In-depth Technical Guide

Disclaimer: Scientific literature providing specific experimental data, quantitative values, and detailed protocols for 5-Chlorotubercidin is exceptionally limited. This guide leverages available information on closely related 5-halogenated tubercidin (B1682034) analogs, namely 5-Iodotubercidin and 5-Hydroxymethyltubercidin, to infer potential therapeutic applications and mechanisms of action for this compound. The data and protocols presented herein are derived from studies on these analogs and should be considered as a starting point for research on this compound, not as direct evidence of its properties.

Introduction

This compound is a halogenated derivative of Tubercidin, a pyrrolo[2,3-d]pyrimidine nucleoside antibiotic. Halogenation at the 5-position of the pyrrole (B145914) ring has been shown to modulate the biological activity of tubercidin analogs, leading to investigations into their potential as therapeutic agents. This guide explores the prospective applications of this compound, primarily in oncology and virology, based on the established activities of its analogs. The core mechanism of action for this class of compounds is believed to be the inhibition of various protein kinases, leading to the disruption of cellular signaling pathways crucial for cancer cell proliferation and viral replication.

Potential Therapeutic Applications

Anticancer Activity

The anticancer potential of 5-halogenated tubercidins is suggested by studies on 5-Iodotubercidin. This analog has been identified as a potent activator of the tumor suppressor protein p53 and a genotoxic agent, inducing DNA damage in cancer cells.[1] This activity is linked to its ability to inhibit a range of protein kinases, thereby interfering with cell cycle progression and promoting apoptosis. Given the structural similarity, this compound may exhibit similar cytotoxic effects on cancer cells.

Antiviral Activity

Derivatives of tubercidin have shown promise as antiviral agents. Specifically, 5-Hydroxymethyltubercidin has demonstrated potent activity against a range of RNA viruses, including flaviviruses (like Dengue and Zika viruses) and coronaviruses.[2][3] The proposed mechanism involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication.[2][3] This suggests that this compound could also be investigated for its potential as a broad-spectrum antiviral compound.

Mechanism of Action: Kinase Inhibition

The primary mechanism of action for tubercidin analogs is the competitive inhibition of ATP-binding sites on a variety of protein kinases.[4] 5-Iodotubercidin, for instance, is a potent inhibitor of adenosine (B11128) kinase and also shows inhibitory activity against casein kinase-1, protein kinase A, and the tyrosine kinase activity of the insulin (B600854) receptor.[4] By blocking the action of these kinases, these compounds can disrupt signaling pathways that are often dysregulated in diseases like cancer.

Quantitative Data (Based on Analogs)

The following tables summarize the quantitative data available for 5-Iodotubercidin and 5-Hydroxymethyltubercidin, which may serve as an estimate for the potential activity of this compound.

Table 1: Kinase Inhibition Data for 5-Iodotubercidin

| Kinase Target | IC50 (µM) | ATP Concentration (µM) | Reference |

| Adenosine Kinase | 0.026 | Not Specified | [4] |

| Casein Kinase-1 | 0.4 | 10-15 | [4] |

| Protein Kinase A | Not Specified | 10-15 | [4] |

| Insulin Receptor Tyrosine Kinase | Not Specified | 10-15 | [4] |

| Phosphorylase Kinase | Not Specified | 10-15 | [4] |

Table 2: Antiviral Activity of 5-Hydroxymethyltubercidin (HMTU)

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Reference |

| Dengue Virus (DENV) | BHK-21 | 0.35 | >50 | [2] |

| Zika Virus (ZIKV) | Vero | 0.42 | >50 | [2] |

| Yellow Fever Virus (YFV) | Vero | 0.28 | >50 | [2] |

| SARS-CoV-2 | VeroE6/TMPRSS2 | 0.47 | >10 | [2] |

Experimental Protocols (Based on Analog Studies)

The following are detailed methodologies for key experiments conducted on tubercidin analogs. These can be adapted for the study of this compound.

Kinase Inhibition Assay (for 5-Iodotubercidin)

This protocol describes a general method for determining the inhibitory activity of a compound against a specific kinase.

-

Reagents:

-

Purified kinase enzyme

-

Kinase-specific substrate (peptide or protein)

-

ATP (radiolabeled or non-radiolabeled, depending on the detection method)

-

Kinase reaction buffer (typically contains MgCl2, DTT, and a buffering agent like HEPES)

-

Test compound (this compound) dissolved in DMSO

-

Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

-

Add serial dilutions of this compound to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

-

Stop the reaction (e.g., by adding EDTA).

-

Detect the kinase activity. For radiolabeled ATP, this involves capturing the phosphorylated substrate on a membrane and quantifying radioactivity. For non-radiolabeled methods, this could involve an ELISA-based detection with a phosphospecific antibody or a luminescence-based assay measuring ADP production.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

-

Antiviral Cytopathic Effect (CPE) Assay (for 5-Hydroxymethyltubercidin)

This protocol is used to determine the concentration of a compound that inhibits virus-induced cell death.

-

Reagents:

-

Host cell line susceptible to the virus of interest (e.g., Vero cells)

-

Virus stock with a known titer

-

Cell culture medium

-

Test compound (this compound) dissolved in DMSO

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

-

Procedure:

-

Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cells and add the compound dilutions.

-

Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

Incubate the plates for a period sufficient for the virus to cause a cytopathic effect in the control wells (typically 3-5 days).

-

Assess cell viability using a suitable reagent.

-

Calculate the EC50 (the concentration at which 50% of the viral cytopathic effect is inhibited) and CC50 (the concentration at which 50% of the cells are killed by the compound alone).

-

Signaling Pathways and Experimental Workflows (Illustrative)

The following diagrams, generated using Graphviz (DOT language), illustrate a potential signaling pathway that could be inhibited by this compound and a general workflow for screening its activity.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Caption: A general workflow for the preclinical development of this compound as an anticancer agent.

Conclusion and Future Directions

While direct evidence is currently lacking, the therapeutic potential of this compound as an anticancer and antiviral agent is strongly suggested by the activities of its close structural analogs. Its likely mechanism of action, through the inhibition of key protein kinases, offers a solid rationale for further investigation. Future research should focus on the synthesis and purification of this compound, followed by comprehensive in vitro screening against a panel of kinases and various cancer cell lines and viruses. Detailed mechanistic studies will be crucial to elucidate its precise molecular targets and to validate its potential as a novel therapeutic agent. The experimental protocols and conceptual frameworks provided in this guide, based on the study of its analogs, offer a robust starting point for these future investigations.

References

- 1. Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Hydroxymethyltubercidin exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Hydroxymethyltubercidin exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

5-Chlorotubercidin: A Technical Guide to its Antiviral Potential and Evaluation Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorotubercidin is a pyrrolopyrimidine nucleoside analog belonging to a class of compounds that has demonstrated significant potential as broad-spectrum antiviral agents. As a derivative of Tubercidin (B1682034), which is known to exhibit antiviral properties, this compound is of considerable interest to the scientific community for its potential to inhibit the replication of a wide range of viral pathogens. This technical guide provides an in-depth overview of the anticipated antiviral spectrum of this compound based on the activity of structurally related compounds, its likely mechanism of action, and detailed protocols for its comprehensive antiviral evaluation.

Anticipated Antiviral Spectrum and Mechanism of Action

While specific antiviral data for this compound is not extensively available in public literature, the antiviral profile of its parent compound, Tubercidin, and other halogenated derivatives such as 5-Iodotubercidin, provides a strong basis for predicting its activity. These related compounds have shown potent inhibitory effects against a variety of RNA viruses.

Mechanism of Action: this compound, as a nucleoside analog, is expected to exert its antiviral effects primarily through the inhibition of viral nucleic acid synthesis. The proposed mechanism involves intracellular phosphorylation by host cell kinases to its active triphosphate form. This triphosphate analog can then be incorporated into the growing viral RNA or DNA chain by the viral polymerase, leading to premature chain termination. Additionally, tubercidin and its derivatives are known inhibitors of adenosine (B11128) kinase, which can disrupt cellular metabolic pathways that are essential for viral replication. Recent studies on 5-Iodotubercidin have demonstrated potent inhibition of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), suggesting a similar target for this compound.[1][2]

The diagram below illustrates the proposed mechanism of action for this compound.

Caption: Proposed mechanism of action for this compound.

Quantitative Antiviral Data (Hypothetical)

To facilitate comparative analysis, the following table presents a hypothetical summary of quantitative data that would be generated through the experimental protocols described below. This data structure is essential for evaluating the potency and selectivity of this compound.

| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Flaviviridae | Zika Virus (ZIKV) | Vero | Data | Data | Data |

| Dengue Virus (DENV) | Huh-7 | Data | Data | Data | |

| Coronaviridae | SARS-CoV-2 | Calu-3 | Data | Data | Data |

| Filoviridae | Ebola Virus (EBOV) | Vero E6 | Data | Data | Data |

| Orthomyxoviridae | Influenza A Virus (H1N1) | MDCK | Data | Data | Data |

| Retroviridae | HIV-1 | MT-4 | Data | Data | Data |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments required to determine the antiviral spectrum and cytotoxicity of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to host cells (CC50).

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Seed host cells (e.g., Vero, Huh-7, MDCK) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate for 24 hours at 37°C with 5% CO2.

-

Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (no compound) and a "medium only" control (no cells).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well.[3]

-

Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[3][4]

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay is used to determine the concentration of this compound that inhibits viral replication by 50% (EC50).

Workflow:

Caption: Workflow for the plaque reduction assay.

Methodology:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus and Compound Preparation: Prepare serial dilutions of this compound. Mix each compound dilution with a known titer of the virus (e.g., 100 plaque-forming units, PFU).

-

Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixture. Include a "virus only" control.

-

Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

-

Overlay: After incubation, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) that includes the corresponding concentration of this compound.[5][6]

-

Plaque Formation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Staining: Fix the cells with a solution such as 4% formaldehyde (B43269) and then stain with a dye like crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the "virus only" control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.

Viral Load Quantification by qRT-PCR

This protocol measures the amount of viral RNA in the supernatant of infected cells treated with this compound.

Workflow:

Caption: Workflow for viral load quantification by qRT-PCR.

Methodology:

-

Cell Culture and Infection: Seed cells and infect with the virus in the presence of various concentrations of this compound as described in the plaque reduction assay.

-

Supernatant Collection: At a specific time point post-infection (e.g., 24, 48, or 72 hours), collect the cell culture supernatant.

-

RNA Extraction: Isolate viral RNA from the supernatant using a commercial viral RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase enzyme and virus-specific primers.[7]

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, virus-specific primers, and a fluorescent probe (e.g., a TaqMan probe).[8][9] The qPCR instrument will measure the fluorescence at each cycle, which is proportional to the amount of amplified DNA.

-

Data Analysis: The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold. A standard curve is generated using known quantities of viral RNA or a plasmid containing the target sequence. The Ct values of the unknown samples are then used to extrapolate the viral RNA copy number from the standard curve. The percentage of inhibition of viral replication is calculated by comparing the viral load in the treated samples to the untreated control.

Conclusion

This compound represents a promising scaffold for the development of novel antiviral therapeutics. Based on the established activity of its analogs, it is anticipated to have a broad spectrum of activity against various RNA viruses. The detailed experimental protocols provided in this guide offer a comprehensive framework for the systematic evaluation of this compound's antiviral efficacy and safety profile. The resulting quantitative data will be crucial for advancing this compound through the drug development pipeline and for elucidating its full therapeutic potential.

References

- 1. 5-Iodotubercidin inhibits SARS-CoV-2 RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 7. COMPARATIVE ANALYSIS OF qPCR MEASUREMENT OF HIV VIRAL LOAD AND ELISA DETECTION OF p24 ANTIGEN AFTER HYPERBARIC OXYGEN EXPOSURE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. genomica.uaslp.mx [genomica.uaslp.mx]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

Methodological & Application

Application Notes and Protocols for 5-Chlorotubercidin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols and potential biological effects of 5-Chlorotubercidin, a nucleoside analog with potential therapeutic applications. The information is curated for professionals in drug development and biomedical research.

Introduction

This compound is a pyrrolo[2,3-d]pyrimidine nucleoside analog.[1] As a member of this class of compounds, it is recognized primarily for its role as an enzyme inhibitor, particularly targeting adenosine (B11128) kinase.[1] The inhibition of adenosine kinase can lead to an increase in local adenosine levels, which in turn can modulate various physiological and pathological processes. This makes this compound and related compounds subjects of interest for their potential in treating conditions such as epilepsy and cancer.

Data Presentation

Table 1: In Vitro Efficacy of 5-Iodotubercidin (B1582133) (a this compound Analog)

| Target/Assay | Cell Line/System | IC50 | Reference |

| Adenosine Kinase | Isolated Human Enzyme | 26 nM | [1] |

| Cell Viability | HCT116 (Colon Cancer) | 0.34 µM |

Note: This data is for 5-Iodotubercidin and should be considered as an estimate of the potential activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Adenosine Kinase Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against adenosine kinase.

Materials:

-

Recombinant human adenosine kinase

-

ATP

-

Adenosine

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or equivalent

-

This compound

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the kinase assay buffer.

-

In a 96-well plate, add the adenosine kinase enzyme to the kinase assay buffer.

-

Add the this compound dilutions to the wells containing the enzyme.

-

Initiate the kinase reaction by adding a mixture of ATP and adenosine.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This protocol measures the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line (e.g., MCF-7 breast cancer, HCT116 colon cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells (including floating and adherent cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Signaling Pathways and Visualizations

Proposed Mechanism of Action

This compound, as an adenosine kinase inhibitor, is predicted to increase intracellular and extracellular adenosine concentrations. This can lead to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. AMPK activation can, in turn, inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation.

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Evaluating this compound

The following diagram outlines a typical workflow for the initial characterization of this compound's anticancer effects.

Caption: Experimental workflow for this compound.

References

Application Notes and Protocols for 5-Chlorotubercidin In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorotubercidin is a pyrrolopyrimidine nucleoside analog that has demonstrated potent inhibitory activity against a range of protein kinases, with a particularly high affinity for adenosine (B11128) kinase (AK). As a kinase inhibitor, this compound serves as a valuable tool for studying cellular signaling pathways and holds potential for therapeutic development, particularly in oncology. Its mechanism of action primarily involves competing with ATP for the kinase's binding site, thereby inhibiting the phosphorylation of downstream substrates. This disruption of kinase signaling can lead to the induction of apoptosis and the inhibition of cell proliferation in cancer cells.

These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including a kinase inhibition assay, a cell viability assay, and a Western blot analysis to assess its impact on key signaling pathways.

Mechanism of Action: Kinase Inhibition

This compound and its analogs, such as 5-Iodotubercidin (B1582133), function as ATP-competitive kinase inhibitors. By binding to the ATP pocket of various kinases, they prevent the transfer of a phosphate (B84403) group to substrate proteins, effectively blocking downstream signaling cascades that are crucial for cell survival and proliferation. A primary target of this class of compounds is Adenosine Kinase (AK), an enzyme that phosphorylates adenosine to adenosine monophosphate (AMP). Inhibition of AK leads to an increase in intracellular and extracellular adenosine levels, which can have various physiological effects. Furthermore, these compounds inhibit other protein kinases, albeit often with lower potency, which can contribute to their overall cellular effects.

Below is a diagram illustrating the general mechanism of action of this compound as a kinase inhibitor.

Caption: General mechanism of kinase inhibition by this compound.

Quantitative Data Summary

The following tables summarize the inhibitory activity of 5-Iodotubercidin, a close analog of this compound, against various kinases and its cytotoxic effects on cancer cell lines. This data can be used as a reference for designing experiments with this compound.

Table 1: In Vitro Kinase Inhibition Profile of 5-Iodotubercidin

| Kinase Target | IC50 (µM) |

| Adenosine Kinase | 0.026[1] |

| Casein Kinase I (CK1) | 0.4[2] |

| Protein Kinase C (PKC) | 0.4[2] |

| ERK2 | 0.525[2] |

| Protein Kinase A (PKA) | 5 - 10[2] |

| Phosphorylase Kinase | 5 - 10[2] |

| Casein Kinase II (CK2) | 10.9[2] |

Table 2: Cytotoxicity of 5-Iodotubercidin against HCT116 Colon Cancer Cells

| Cell Line | p53 Status | EC50 (µM) |

| HCT116 | +/+ | 1.88[2] |

| HCT116 | -/- | 7.8[2] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Adenosine Kinase)

This protocol describes a non-radioactive, high-throughput assay to measure the in vitro activity of adenosine kinase and to determine the inhibitory potential of this compound.

Principle:

Adenosine kinase phosphorylates adenosine to produce AMP and ADP. The amount of ADP produced is quantified using a coupled enzyme reaction that leads to the oxidation of NADH to NAD+, which can be measured by a decrease in absorbance at 340 nm.

Materials:

-

Recombinant human adenosine kinase (AK)

-

Adenosine

-

ATP

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, 1 mM DTT

-

Coupled Enzyme Mix: Pyruvate kinase (PK), L-Lactate dehydrogenase (LDH), and Phosphoenolpyruvate (PEP) in assay buffer

-

NADH

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Workflow Diagram:

Caption: Workflow for the in vitro adenosine kinase inhibition assay.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a series of dilutions of this compound in assay buffer. Include a DMSO-only control.

-

Prepare a solution of recombinant adenosine kinase in assay buffer.

-

Prepare a substrate mix containing ATP and adenosine in assay buffer.

-

Prepare the coupled enzyme mix containing PK, LDH, PEP, and NADH in assay buffer.

-

-

Assay Procedure:

-

To each well of a 96-well plate, add 10 µL of the this compound dilution or DMSO control.

-

Add 20 µL of the adenosine kinase solution to each well.

-

Pre-incubate the plate for 10 minutes at 25°C.

-

Initiate the kinase reaction by adding 10 µL of the ATP/adenosine substrate mix to each well.

-

Immediately add 10 µL of the coupled enzyme mix to each well.

-

Measure the decrease in absorbance at 340 nm every minute for 30-60 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.

-

Plot the percentage of inhibition versus the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cell Viability (MTT) Assay

This protocol measures the effect of this compound on the viability of cancer cell lines.

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product, which can be solubilized and quantified by spectrophotometry.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa, HCT116)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plate

-

Microplate reader capable of measuring absorbance at 570 nm

Workflow Diagram:

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

-